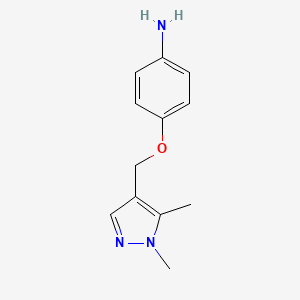
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound features a pyrazole ring substituted with dimethyl groups and an aniline moiety connected via a methoxy linker. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds, which include 4-[(1,5-dimethyl-1h-pyrazol-4-yl)methoxy]aniline, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may affect pathways related to the life cycle of leishmania and plasmodium species .
Result of Action
Given its potential antileishmanial and antimalarial activities, it may inhibit the growth or proliferation of leishmania and plasmodium species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 1 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Methoxy Linker: The methoxy group is introduced by reacting the dimethyl-substituted pyrazole with an appropriate methoxy-containing reagent, such as methoxybenzyl chloride, under basic conditions.
Formation of the Aniline Moiety: Finally, the aniline moiety is introduced by reacting the intermediate with aniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Applications De Recherche Scientifique
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrazole derivatives, including their antileishmanial and antimalarial properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Methoxyaniline: An aniline derivative with a methoxy group, similar to the methoxy linker in the target compound.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group instead of the methoxy linker.
Uniqueness
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the combination of the pyrazole ring, dimethyl substitution, methoxy linker, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Propriétés
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-10(7-14-15(9)2)8-16-12-5-3-11(13)4-6-12/h3-7H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVICEZPPVOGFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
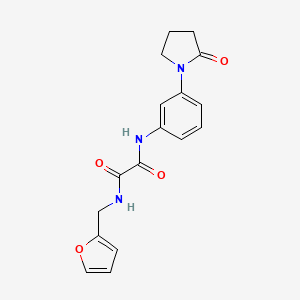
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973713.png)
![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)
![N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2973716.png)
![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)
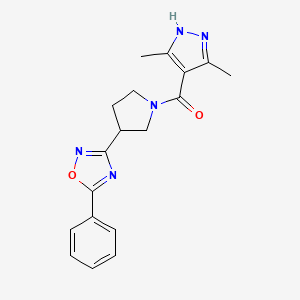
![ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2973729.png)
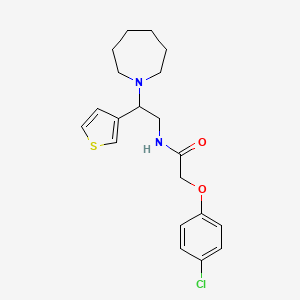
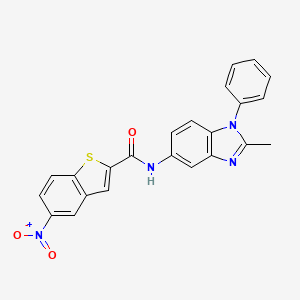
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![4-({1-[(2,5-Difluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
![N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2973735.png)
